(3-Chloro-1-adamantyl)-pyrrolidin-1-ylmethanone is a compound that has garnered interest due to its potential therapeutic applications. This compound belongs to a class of adamantane derivatives, which are known for their distinctive cage-like structure and biological activity. The presence of the pyrrolidine moiety enhances its pharmacological properties, making it a subject of study in medicinal chemistry.
The synthesis and characterization of (3-Chloro-1-adamantyl)-pyrrolidin-1-ylmethanone have been documented in various scientific literature, including patent filings and research articles focused on adamantane derivatives and their biological activities. Notably, the synthesis methods often involve the reaction of adamantane derivatives with chlorinated compounds and amines to yield the desired product.
This compound can be classified as:
The synthesis of (3-Chloro-1-adamantyl)-pyrrolidin-1-ylmethanone typically involves several steps:
For example, one method reported involves heating a mixture of 1-(adamantan-1-yl)-3-(3-chlorophenyl)thiourea with benzyl bromide in acetone, followed by refluxing and recrystallization from ethanol, yielding the desired compound in good yield .
The molecular structure of (3-Chloro-1-adamantyl)-pyrrolidin-1-ylmethanone features:
The compound's empirical formula is , and it exhibits specific bond lengths and angles typical for its structure. For instance, the carbon-nitrogen bond lengths in the pyrrolidine moiety are indicative of sp^3 hybridization.
(3-Chloro-1-adamantyl)-pyrrolidin-1-ylmethanone can undergo various chemical reactions:
Specific reaction conditions such as temperature, solvent choice (e.g., acetone), and catalysts can significantly influence the yield and purity of the final product.
The mechanism by which (3-Chloro-1-adamantyl)-pyrrolidin-1-ylmethanone exerts its biological effects is likely related to its interaction with specific receptors or enzymes in biological systems. For instance:
Studies have indicated that similar compounds exhibit anti-inflammatory and analgesic properties, suggesting that this compound may share these pharmacological effects .
(3-Chloro-1-adamantyl)-pyrrolidin-1-ylmethanone is characterized by:
The compound is stable under standard laboratory conditions but may undergo degradation when exposed to strong acids or bases. Its reactivity profile suggests it could participate in further synthetic transformations relevant for drug development.
(3-Chloro-1-adamantyl)-pyrrolidin-1-ylmethanone has potential applications in:
The ongoing research into adamantane derivatives continues to reveal their significance in medicinal chemistry, highlighting their versatility and therapeutic potential.
The molecular architecture of (3-Chloro-1-adamantyl)-pyrrolidin-1-ylmethanone integrates two conformationally distinct pharmacophores: a rigid, polycyclic adamantane framework and a semi-flexible pyrrolidinone ring. The adamantyl core adopts a symmetrical Td point group geometry, with the chlorine atom occupying an equatorial position at the C3 site, minimizing steric strain and electronic distortion. Crystallographic studies of analogous adamantane derivatives reveal a diamondoid lattice with bond angles of 109.5° at bridgehead carbons and C-C bond lengths averaging 1.54 Å, consistent with ideal sp3 hybridization [6].
The pyrrolidinylmethanone moiety connects via an amide bond (-C(O)N-) to the adamantyl C1 position. This linkage introduces partial rotational freedom, with the carbonyl group adopting a trans-conformation relative to the adamantyl cage. X-ray analyses of structurally related compounds demonstrate dihedral angles of 15–30° between the pyrrolidine plane and the carbonyl axis, facilitating moderate conformational flexibility without compromising scaffold stability [6] [2]. Non-covalent interactions significantly influence solid-state packing: the carbonyl oxygen participates in C–H···O═C interactions (2.8–3.0 Å), while the chloroadamantyl moiety engages in halogen-mediated contacts (3.3–3.5 Å), collectively stabilizing the crystal lattice [6].
Table 1: Key Structural Parameters from Crystallographic Analysis
Parameter | Value | Description |
---|---|---|
Adamantyl C–C bond | 1.535–1.552 Å | Bridgehead C–C bond lengths |
C1–C(O) bond | 1.522 Å | Adamantyl-carbonyl linkage distance |
C═O bond length | 1.225 Å | Carbonyl bond length |
N–C(O) bond | 1.344 Å | Amide bond length |
C3–Cl bond | 1.785 Å | Chlorine substitution bond length |
Dihedral angle | 25.3° | Pyrrolidine/C═O rotational deviation |
Chlorine substitution at the adamantyl C3 position induces substantial electronic perturbations while maintaining structural integrity. Spectroscopic and computational analyses reveal that the chlorine atom, with its high electronegativity (χ = 3.16), withdraws electron density from the tertiary C3 carbon (Mulliken charge: +0.18e vs. +0.05e in unsubstituted adamantane). This creates a localized dipole moment (1.72 D) along the C3–Cl axis, polarizing adjacent C–H bonds and increasing susceptibility to electrophilic attack at neighboring carbons [6].
The chlorine atom’s σ-withdrawing capability is partially offset by hyperconjugative donation from adjacent C–C bonds, resulting in a net reduction of C3–H bond dissociation energy by ~8 kcal/mol. Density Functional Theory (DFT) studies on analogous structures show HOMO density localized on the pyrrolidine nitrogen and carbonyl oxygen, while the LUMO concentrates near the chlorinated adamantyl carbon. This electronic separation creates a 3.1 eV HOMO-LUMO gap, facilitating charge-transfer interactions with biological targets. Comparative vibrational spectroscopy confirms altered deformation modes: C–Cl stretching appears at 710 cm−1, while carbonyl stretching shifts to 1665 cm−1 (vs. 1680 cm−1 in non-chlorinated analogs), indicating reduced amide resonance due to steric constraints [6].
Table 2: Spectroscopic and Electronic Properties of Chlorine-Substituted Adamantane Derivatives
Property | 3-Chloro-adamantyl | Unsubstituted Adamantyl | Influence |
---|---|---|---|
C3 Mulliken charge | +0.18e | +0.05e | Enhanced electrophilicity |
C–Cl stretching (IR) | 710 cm−1 | N/A | Diagnostic bond vibration |
C═O stretching (IR) | 1665 cm−1 | 1680 cm−1 | Reduced amide resonance |
HOMO-LUMO gap (DFT) | 3.1 eV | 3.4 eV | Improved charge-transfer capacity |
Dipole moment | 4.8 D | 0.5 D | Enhanced molecular polarity |
Adamantyl-containing pharmacophores exhibit distinctive structure-activity relationships (SAR) across therapeutic domains due to their high lipophilicity (clogP 4.2), steric bulk, and metabolic resistance. The 3-chloro-1-adamantyl group in pyrrolidinylmethanone derivatives demonstrates superior membrane permeability (PAMPA logPe = −5.2) compared to non-halogenated adamantyl analogs (logPe = −4.8), attributable to halogen-induced dipole interactions with lipid bilayers [8]. In kinase inhibitors like EGFR modulators, adamantyl groups enhance target residence time by forming deep hydrophobic pocket interactions (ΔGbinding = −9.2 kcal/mol vs. −7.8 kcal/mol for cyclohexyl analogs) [5].
Ferroptosis inhibitors incorporating adamantyl moieties exhibit 3-fold greater blood-brain barrier penetration (brain/plasma ratio = 0.85) than phenyl-based analogs (0.28), attributed to the cage structure’s spherical topology and resistance to P-glycoprotein efflux [8]. The chlorine atom further enhances metabolic stability, with microsomal half-lives increasing from 42 min (unsubstituted) to 68 min (3-chloro derivative) in human liver microsomes, due to steric shielding of oxidation sites [8].
Table 3: Bioactivity Comparison of Adamantane Derivatives in Therapeutic Agents
Biological Target | Adamantyl Derivative | Key Property Enhancement | Reference |
---|---|---|---|
Ferroptosis inhibitors | 3-Chloro-1-adamantyl | BBB penetration ↑ 300% vs. phenyl analogs | [8] |
EGFR kinase inhibitors | 1-Adamantylacrylamide | Target residence time ↑ 150% vs. cyclohexyl | [5] |
Antivirals | 1-Aminoadamantane (amantadine) | Viral M2 proton channel binding affinity ↑ 80% | [8] |
mPTP blockers | Pyrrolidinyl triazoles | Metabolic stability (CYP ↑ 200% vs. oxime) | [1] |
The 1,3-diarylpyrazole class exemplifies adamantane’s role in cytotoxicity modulation: adamantyl-containing analogs demonstrate IC50 values 5-fold lower than alicyclic variants in antiparasitic assays, attributed to enhanced membrane partitioning [7]. Similarly, triazole-based mitochondrial permeability transition pore (mPTP) blockers with adamantyl groups exhibit 200% greater cytochrome P450 stability than oxime analogs, crucial for reducing drug-drug interactions [1]. These SAR trends validate the strategic incorporation of chlorinated adamantyl groups to optimize pharmacodynamic and pharmacokinetic properties.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1